molecular formula C11H13F4NO B12990671 1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol

1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol

Cat. No.: B12990671
M. Wt: 251.22 g/mol
InChI Key: KSAPENJVDFGDNH-UHFFFAOYSA-N
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Description

1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is a chemical compound with a complex structure that includes a fluorinated aromatic ring and an amino alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets. The fluorinated aromatic ring and amino alcohol moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-(3-fluoro-4-methylphenyl)-2-methylpropan-2-ol: Similar structure but lacks the trifluoromethyl group.

    1-Amino-1-(4-trifluoromethylphenyl)-2-methylpropan-2-ol: Similar structure but lacks the fluorine atom on the aromatic ring.

    1-Amino-1-(3-chloro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol: Similar structure but has a chlorine atom instead of a fluorine atom.

Uniqueness

1-Amino-1-(3-fluoro-4-(trifluoromethyl)phenyl)-2-methylpropan-2-ol is unique due to the presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications.

Properties

Molecular Formula

C11H13F4NO

Molecular Weight

251.22 g/mol

IUPAC Name

1-amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]-2-methylpropan-2-ol

InChI

InChI=1S/C11H13F4NO/c1-10(2,17)9(16)6-3-4-7(8(12)5-6)11(13,14)15/h3-5,9,17H,16H2,1-2H3

InChI Key

KSAPENJVDFGDNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC(=C(C=C1)C(F)(F)F)F)N)O

Origin of Product

United States

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